2-(Heptadeca-8,11,14-trienyl)-4,5-dihydro-1H-imidazole-1-ethylamine monoacetate is a chemical compound notable for its unique structure and potential applications in various scientific fields. The compound is classified under imidazole derivatives, which are known for their biological activity and utility in pharmaceuticals.
This compound can be identified by its CAS number 179167-50-1 and molecular formula C_{22}H_{38}N_{2}O. It is categorized as an ingredient substance with a unique ingredient identifier of 4Y4D6U56HB. The compound is often referenced in scientific literature and databases, including ChemBK and DrugFuture, highlighting its relevance in chemical research and development .
The synthesis of 2-(Heptadeca-8,11,14-trienyl)-4,5-dihydro-1H-imidazole-1-ethylamine monoacetate typically involves multi-step organic reactions. Key methods may include:
These reactions require careful control of conditions such as temperature, pressure, and catalysts to optimize yield and purity.
The molecular structure of 2-(Heptadeca-8,11,14-trienyl)-4,5-dihydro-1H-imidazole-1-ethylamine monoacetate can be represented using various notations:
C(C/C=C\C/C=C\C/C=C\CC)CCCCCC=1N(CCN1)CCO
YAMZAWFJNPSPAW-PDBXOOCHSA-N
The structure features a heptadeca chain connected to a dihydro-imidazole ring. This configuration contributes to its physical properties and biological activity .
The compound can participate in various chemical reactions due to its functional groups:
These reactions are essential for exploring the compound's reactivity and potential modifications for enhanced activity.
The mechanism of action for 2-(Heptadeca-8,11,14-trienyl)-4,5-dihydro-1H-imidazole-1-ethylamine monoacetate is primarily linked to its interaction with biological targets:
Quantitative data on binding affinities and inhibition constants would enhance understanding but are currently limited in available literature.
The physical properties of 2-(Heptadeca-8,11,14-trienyl)-4,5-dihydro-1H-imidazole-1-ethylamine monoacetate include:
Chemical properties include:
Further characterization through techniques like NMR spectroscopy or mass spectrometry would provide additional insights into its properties .
2-(Heptadeca-8,11,14-trienyl)-4,5-dihydro-1H-imidazole-1-ethylamine monoacetate has potential applications in several scientific domains:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7